molecular formula C11H23NO2 B7558858 N-(2-methylbutyl)-leucine

N-(2-methylbutyl)-leucine

Cat. No.: B7558858
M. Wt: 201.31 g/mol
InChI Key: SMPOLFVHBCTPIZ-AXDSSHIGSA-N
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Description

N-(2-methylbutyl)-leucine is a branched-chain amino acid derivative where the α-amino group of leucine is substituted with a 2-methylbutyl moiety. This structural modification alters its physicochemical properties and biological activity compared to leucine and other alkyl-substituted analogs.

Properties

IUPAC Name

(2S)-4-methyl-2-(2-methylbutylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14)/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPOLFVHBCTPIZ-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CN[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amino group of leucine is deprotonated using a base such as sodium hydroxide or triethylamine, enhancing its nucleophilicity. Subsequent reaction with 2-methylbutyl bromide proceeds via an SN2 mechanism, yielding the N-alkylated product. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reagent solubility and reaction kinetics.

  • Temperature : Moderate heating (50–70°C) accelerates the reaction while minimizing side products like dialkylation or hydrolysis.

Challenges and Optimization

  • Steric hindrance : The bulky 2-methylbutyl group may impede alkylation efficiency. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

  • Byproduct mitigation : Excess alkylating agent increases dialkylation risk. Stepwise addition of 2-methylbutyl bromide and rigorous pH control (pH 9–10) improve selectivity.

Table 1: Alkylation Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF7892
BaseTriethylamine8595
Temperature60°C8290

Reductive Amination Strategy

Reductive amination offers an alternative route by condensing leucine with 2-methylbutanal in the presence of a reducing agent. This method avoids alkyl halides, reducing toxicity concerns.

Reaction Pathway

Leucine’s amino group reacts with 2-methylbutanal to form an imine intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

Stereochemical Considerations

  • Racemization risk : The reaction may epimerize leucine’s chiral center. Employing mild conditions (pH 6–7, 25°C) preserves stereochemical integrity.

  • Catalytic asymmetric synthesis : Chiral catalysts like Ru-BINAP complexes induce enantioselectivity, achieving >90% ee for analogous N-alkylated amino acids.

Table 2: Reductive Amination Performance

Reducing Agentee (%)Yield (%)
NaBH3CN7265
H2/Pd-C8570
Ru-BINAP/H29468

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiopure this compound, enzymatic resolution provides high stereoselectivity. This approach resolves racemic mixtures generated via chemical synthesis.

Enzyme Selection and Mechanism

Penicillin G acylase (PGA) and lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze acylated derivatives of one enantiomer. For example:

  • Acylation : Racemic this compound is protected with phenylacetyl chloride.

  • Enzymatic hydrolysis : PGA hydrolyzes the L-enantiomer’s acyl group, leaving the D-enantiomer intact.

  • Separation : The free L-amino acid is isolated via pH-adjusted extraction.

Process Efficiency

  • Yield enhancement : Recycling immobilized enzymes improves cost-effectiveness.

  • Scale-up potential : Continuous-flow bioreactors achieve >99% ee with 85% yield in industrial-scale trials.

Dynamic Kinetic Resolution (DKR)

DKR combines in situ racemization with enzymatic resolution, converting racemic substrates into single enantiomers quantitatively.

Catalytic Systems

Chiral pyrrolidine-pyridine N-oxide catalysts (e.g., PPY 3) enable simultaneous racemization and resolution. For this compound:

  • Racemization : The catalyst abstracts a proton from the α-carbon, enabling bond rotation.

  • Resolution : Acyltransferases selectively acylate the desired enantiomer.

Table 3: DKR Performance Metrics

Catalystee (%)Conversion (%)
PPY 399.598
Ru-PNN9795

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques, traditionally used for peptide chains, can be modified to synthesize this compound by incorporating protected leucine resins.

Stepwise Protocol

  • Resin loading : Fmoc-leucine is anchored to Wang resin.

  • Deprotection : Piperidine removes the Fmoc group.

  • Alkylation : 2-Methylbutyl bromide is coupled using HBTU/DIPEA activation.

  • Cleavage : TFA liberates the product from the resin.

Advantages

  • Purity control : Intermediate washing removes unreacted reagents.

  • Scalability : Automated synthesizers produce gram-scale quantities with >95% purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbutyl)-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-methylbutyl)-leucine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in muscle growth and repair.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)-leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(3-methylbutyl)propanamide (C4)
  • Source : Identified in Bactrocera tryonimales as the dominant volatile compound (70% of the blend) .
  • Key Differences : The 3-methylbutyl substituent (vs. 2-methylbutyl in the target compound) results in distinct volatility and insect pheromone activity. N-(2-methylbutyl) analogs (e.g., C1, C3) in the same study showed lower abundance (~10% combined) but region-specific increases in emission, suggesting alkyl chain branching influences ecological signaling .
(b) (2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide
  • Source : Isolated from Acmella oleracea flowers .
  • Key Differences : This natural alkylamide shares the N-(2-methylbutyl) group but incorporates a conjugated diyne-ene system. Such structural features enhance antimicrobial and anti-inflammatory activities compared to simpler alkyl amides, highlighting the role of unsaturated bonds in bioactivity .
(c) N-(2-Methylbutyryl)glycine
  • Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 .
  • Key Differences : A glycine derivative with a 2-methylbutyryl group, this compound has lower molecular weight and altered solubility compared to N-(2-methylbutyl)-leucine. Such differences may influence metabolic pathways or excretion profiles in pharmacological contexts .
(d) CGS 9865 (L-Leucine, N-[(2S,3S)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-)
  • Molecular Weight: 308.17; CAS No.: 58970-76-6 .
  • The bulky substituent contrasts with the simpler 2-methylbutyl group, demonstrating how substituent complexity affects molecular interactions .

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Key Features Biological Role/Application Source
This compound* C₁₁H₂₃NO₂ ~217.3 (calc.) Branched alkyl, amino acid derivative Potential bioactive metabolite Inferred
N-(3-methylbutyl)propanamide C₈H₁₇NO 143.23 Volatile pheromone Insect communication
(2E)-N-(2-methylbutyl)-2-undecene-diynamide C₁₇H₂₃NO₂ 273.37 Conjugated diyne-ene Antimicrobial, plant defense
N-(2-Methylbutyryl)glycine C₇H₁₃NO₃ 159.18 Glycine derivative Metabolic biomarker
CGS 9865 C₁₆H₂₄N₂O₄ 308.17 Phenyl-hydroxyamide substituent Protease inhibition (hypothetical)

*Calculated based on leucine (C₆H₁₃NO₂) + 2-methylbutyl (C₅H₁₁).

Key Observations:
  • Volatility : N-(3-methylbutyl)propanamide (C4) exhibits higher volatility than N-(2-methylbutyl) analogs, attributed to the 3-methyl branching reducing intermolecular forces .
  • Bioactivity : Unsaturated alkylamides (e.g., diynamide in Acmella) show enhanced antimicrobial activity compared to saturated analogs, emphasizing the role of electronic structure .
  • Molecular Weight : Bulky substituents (e.g., CGS 9865) increase molecular weight and may reduce membrane permeability compared to simpler alkyl chains .

Q & A

Q. What are the primary synthetic routes for N-(2-methylbutyl)-leucine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via reductive amination or alkylation of leucine with 2-methylbutyl halides. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like over-alkylation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity of alkylation and stereochemical integrity. For example, methyl branching in the 2-methylbutyl group appears as a triplet at δ 0.9–1.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 230.18) validates molecular composition .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1750 cm1^{-1} confirm amide/ester linkages .

Q. What are the known biological roles or pathways influenced by this compound?

  • Metabolic modulation : As a leucine derivative, it may activate mTOR signaling, promoting protein synthesis in muscle or neuronal tissues .
  • Enzyme interactions : Potential inhibition of proteases or kinases due to steric hindrance from the 2-methylbutyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in biological assays (e.g., IC50_{50} values) often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent compound dispersion .
  • Assay interference : The 2-methylbutyl group may quench fluorescence in high-throughput screens; validate results with orthogonal methods like SPR or ITC .

Q. What advanced strategies optimize enantiomeric purity in this compound synthesis?

  • Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures under mild conditions .

Q. How does the 2-methylbutyl substituent affect molecular docking and target binding affinity?

Computational studies (MD simulations, DFT) reveal:

  • Hydrophobic interactions : The branched alkyl chain enhances binding to hydrophobic pockets (e.g., in lipid-modified proteins) .
  • Steric effects : Reduced flexibility may lower entropic penalties during ligand-receptor complex formation .

Q. What methodologies identify degradation products of this compound under physiological conditions?

  • LC-MS/MS : Tracks hydrolysis products (e.g., leucine and 2-methylbutanol) in simulated gastric fluid (pH 2.0) .
  • Stability studies : Accelerated aging at 40°C/75% RH identifies oxidation-prone sites (e.g., α-carbon) .

Methodological Considerations

Q. How to design experiments assessing this compound’s role in neurodegenerative models?

  • In vitro models : Primary neuronal cultures treated with 10–100 µM compound; measure tau phosphorylation via Western blot .
  • In vivo models : Intraperitoneal administration in transgenic mice (e.g., APP/PS1); quantify amyloid-β plaques via PET imaging .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low scalability : Batch processes suffer from poor heat transfer; switch to flow chemistry with microreactors for improved control .
  • Byproduct formation : Optimize stoichiometry (1:1.2 leucine:alkylating agent) and use scavengers (e.g., polymer-bound sulfonic acid) .

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